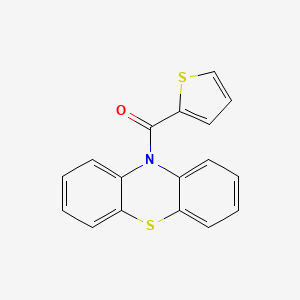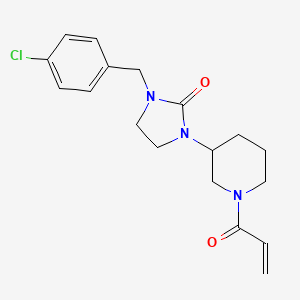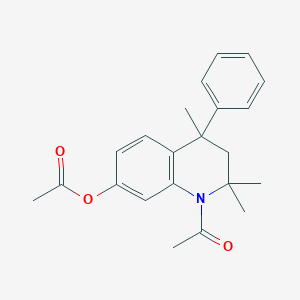![molecular formula C13H18N4O B11043168 2-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}ethanol](/img/structure/B11043168.png)
2-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}ethanol is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry .
Preparation Methods
The synthesis of 2-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}ethanol typically involves the reaction of 2-ethyl-5-phenyl-1,2,3-triazole with an appropriate amine and an alcohol. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. .
Scientific Research Applications
2-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors in the biological system, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}ethanol can be compared with other similar compounds, such as:
1,2,3-Triazole: A basic triazole compound with similar structural features.
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: A derivative with different functional groups.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities
Properties
Molecular Formula |
C13H18N4O |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-[(2-ethyl-5-phenyltriazol-4-yl)methylamino]ethanol |
InChI |
InChI=1S/C13H18N4O/c1-2-17-15-12(10-14-8-9-18)13(16-17)11-6-4-3-5-7-11/h3-7,14,18H,2,8-10H2,1H3 |
InChI Key |
CQSGODRJYJQXQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(C(=N1)C2=CC=CC=C2)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Nitro-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene](/img/structure/B11043113.png)
![3-(2-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043127.png)
![[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanethione](/img/structure/B11043135.png)
![2-(3-chlorophenyl)-8-cyclopropylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11043141.png)
![Methyl 2-[(2-aminophenyl)sulfanyl]pyridine-3-carboxylate](/img/structure/B11043147.png)
![6-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043158.png)
![ethyl 4-[(7aR)-3-(4-fluorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate](/img/structure/B11043164.png)
![2-[6-(3,4-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine](/img/structure/B11043171.png)
![5-{[(4-methoxyphenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11043179.png)
![N-{1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl}benzamide](/img/structure/B11043194.png)
![4,4,9-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11043195.png)

